5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that features a unique structure combining a cyclopropane ring with an oxa-azabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane typically involves starting materials such as 4R-hydroxy-L-proline. The synthetic route includes the attachment of an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to the formation of backbone-constrained analogues .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as GABA receptors. The compound’s structure allows it to mimic the action of GABA, potentially modulating neurotransmission and exerting therapeutic effects . The pathways involved include binding to GABA receptors and influencing ion channel activity.
Comparison with Similar Compounds
Similar Compounds
Baclofen: A GABA receptor agonist used to treat spasticity.
Pregabalin: An anticonvulsant and anxiolytic drug that modulates GABAergic neurotransmission.
Uniqueness
5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which provides a rigid framework that can enhance binding affinity and selectivity for molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug design .
Properties
IUPAC Name |
cyclopropyl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMRUCNRPNZWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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